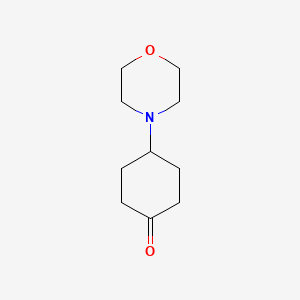

4-Morpholinocyclohexanone

Description

Properties

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSZENOTKVEPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718273 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139025-93-7 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinocyclohexanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinocyclohexanone is a heterocyclic organic compound incorporating a cyclohexanone ring and a morpholine substituent. This guide provides a comprehensive overview of its chemical and structural properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines generalized experimental protocols for its potential synthesis and analysis based on established chemical principles for related structures. Furthermore, the known biological activities of structurally similar morpholine and cyclohexanone derivatives are discussed to provide context for potential research applications.

Chemical and Structural Properties

This compound is a solid compound with the molecular formula C10H17NO2. Key identifying information and physical properties are summarized in the table below. It is important to note that while some properties like molecular weight can be calculated, others such as melting and boiling points are yet to be definitively reported in the literature and would require experimental determination.

| Property | Value | Source |

| IUPAC Name | 4-Morpholinocyclohexan-1-one | N/A |

| CAS Number | 139025-93-7 | N/A |

| Molecular Formula | C10H17NO2 | N/A |

| Molecular Weight | 183.251 g/mol | N/A |

| Appearance | Solid | [CymitQuimica] |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| SMILES String | C1COCCN1C2CCC(=O)CC2 | N/A |

| InChI Key | XQSZENOTKVEPEU-UHFFFAOYSA-N | [CymitQuimica] |

Potential Synthesis and Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent purification and analysis of this compound.

Caption: Proposed experimental workflow for the synthesis, purification, and analysis of this compound.

General Experimental Protocol for Reductive Amination

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

1,4-Cyclohexanedione

-

Morpholine

-

Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

-

Methanol or another suitable solvent

-

Glacial acetic acid (or another acid catalyst)

-

Dichloromethane or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 1,4-cyclohexanedione and a molar equivalent of morpholine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the enamine or iminium ion intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride in small portions. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be crucial. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexanone and morpholine rings. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O stretch), typically in the region of 1715-1725 cm⁻¹. Other significant peaks would include C-N and C-O stretching vibrations from the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Potential Biological Activities and Signaling Pathways

While no specific biological activities for this compound have been reported, the morpholine and cyclohexanone scaffolds are present in numerous biologically active molecules.

-

Morpholine Derivatives: The morpholine ring is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its presence can improve the pharmacokinetic properties of a molecule.[1][2][3]

-

Cyclohexanone Derivatives: Substituted cyclohexanones have also been investigated for various biological activities, including potential antimicrobial and anticancer effects.

Given the presence of both moieties, this compound could be a candidate for screening in various biological assays. A logical workflow for investigating its potential biological activity is presented below.

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a compound with a well-defined chemical structure. While specific experimental data on its physical properties and biological activities are currently limited, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on the known chemistry of its constituent moieties. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.

References

4-Morpholinocyclohexanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

This technical guide provides an overview of the available information on 4-Morpholinocyclohexanone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While detailed experimental and biological data for this specific molecule are not extensively available in the public domain, this guide consolidates the foundational chemical properties and provides context based on related structures.

| Property | Value | Source |

| CAS Number | 139025-93-7 | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | N/A |

| Molecular Weight | 183.251 g/mol | N/A |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature or public patent databases. However, general synthetic strategies for related 4-substituted cyclohexanones and morpholine-containing compounds can provide a theoretical framework for its preparation.

A plausible synthetic approach could involve the reductive amination of 1,4-cyclohexanedione with morpholine, or the oxidation of a corresponding 4-morpholinocyclohexanol precursor. The synthesis of 4-tert-butylcyclohexanone derivatives, for instance, has been achieved through standard organic reactions, indicating that similar methodologies could be adapted.[2]

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available, researchers would typically employ:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical environment of the protons and carbons in the cyclohexanone and morpholine rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure.

Potential Biological Activity and Signaling Pathways

Specific biological activity, mechanism of action, and involvement in signaling pathways for this compound have not been documented in the available literature. However, the morpholine and cyclohexanone moieties are present in numerous biologically active molecules, suggesting potential areas of investigation for this compound.

-

Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] For example, certain 2-morpholino-4-anilinoquinoline derivatives have shown antitumor activity against the HepG2 cell line.[3]

-

Cyclohexanone Derivatives: Substituted cyclohexanones have also been investigated for their therapeutic potential. For instance, some cyclohexane-1,3-dione derivatives have demonstrated antibacterial activity.[4]

Given the lack of specific data for this compound, any investigation into its biological effects would be exploratory. Initial screening in relevant bioassays would be necessary to identify any potential therapeutic applications.

Experimental Protocols

Due to the absence of published research detailing specific experiments with this compound, this guide cannot provide detailed experimental protocols for its synthesis, biological evaluation, or mechanism of action studies. Researchers interested in this compound would need to develop and validate their own methodologies based on established principles of organic synthesis and pharmacological testing.

Logical Relationship Diagram

As there is no established signaling pathway or detailed experimental workflow for this compound, a representative logical diagram illustrating a general workflow for novel compound investigation is provided below.

Caption: General workflow for the investigation of a novel chemical entity.

References

- 1. This compound | 139025-93-7 [chemicalbook.com]

- 2. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Morpholinocyclohexanone: A Technical Guide for Researchers

Physicochemical Profile of 4-Morpholinocyclohexanone

This compound is a derivative of both morpholine and cyclohexanone. The morpholine moiety, a heterocyclic compound containing both an amine and an ether functional group, generally imparts some degree of aqueous solubility. Conversely, the cyclohexanone component is a nonpolar, cyclic ketone that contributes to the molecule's lipophilicity. The interplay of these two structural features will govern the solubility of this compound across a spectrum of organic solvents with varying polarities. It is anticipated that the compound will exhibit greater solubility in polar aprotic and some polar protic solvents, with reduced solubility in highly nonpolar solvents.

| Property | Value |

| CAS Number | 139025-93-7 |

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| Appearance | Typically a solid at room temperature |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical technique for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, alternative to the isothermal shake-flask method that does not require a chromatographic system for quantification.

Objective: To determine the solubility of this compound in a solvent by measuring the mass of the dissolved solid in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Sealed flasks or vials

-

Constant temperature bath or shaker

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the isothermal shake-flask method (steps 1-4).

-

Sample Transfer: Accurately weigh a clean, dry evaporating dish. Carefully transfer a known mass or volume of the clear, saturated supernatant to the pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Ensure the oven is in a well-ventilated area or fume hood.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Concluding Remarks for the Research Professional

The solubility of this compound is a critical parameter that will influence its behavior in various chemical and biological systems. While a definitive, publicly available dataset on its solubility in organic solvents is currently lacking, the experimental protocols detailed in this guide provide a robust framework for its determination. By employing these standardized methods, researchers can generate reliable and reproducible solubility data, which is essential for advancing drug discovery, process development, and formulation science. The choice between the isothermal shake-flask method and the gravimetric method will depend on the available equipment and the required level of precision. For high-throughput screening or when high accuracy is paramount, the isothermal shake-flask method coupled with a sensitive analytical technique like HPLC is recommended. The gravimetric method, however, offers a straightforward and cost-effective alternative for preliminary assessments.

The Multifaceted Therapeutic Potential of Morpholine-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in future drug discovery and development endeavors.

Anticancer Activity: Targeting Key Pathways in Malignancy

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.[3] A prominent area of investigation is their ability to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]

Quantitative Data for Anticancer Activity

| Compound Class | Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [5] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [5] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | ||

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [5] | |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [5] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | ||

| 4-Morpholinopyrrolopyrimidine Analogs | 46 | MDA361 (Breast Cancer) | 0.011 | [4] |

| 48 | MDA361 (Breast Cancer) | 0.008 | [4] | |

| Substituted Morpholine Derivatives | M2 | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | [6] |

| M5 | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (morpholine derivatives)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Morpholine-containing compounds have shown promising activity against a range of bacteria and fungi.[7][8][9]

Antibacterial Activity

Morpholine derivatives, such as benzenesulfonamides, have been synthesized and evaluated for their antibacterial properties.[7]

| Compound Class | Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| Morpholine Derivatives | 3 | Multiple strains | 16 - 31 | - | [10] |

| 4 | Multiple strains | 17 - 26 | - | [11] | |

| 5 | Multiple strains | 21 - 29 | 3.125 | [11] | |

| 6 | Multiple strains | - | 6.25 - 12.5 | [10][11] | |

| Morpholinoquinoline-Pyrazoline Conjugates | 6a | Multiple strains | - | Potent | [12] |

| 9d | Multiple strains | - | Potent | [12] |

Note: "Potent" indicates significant activity as compared to standard drugs like ampicillin, chloramphenicol, and ciprofloxacin.[12]

Antifungal Activity

The morpholine core is present in established antifungal drugs like amorolfine and fenpropimorph, which act by inhibiting ergosterol biosynthesis.[9][13] Novel silicon-incorporated morpholine analogues have also shown superior fungicidal potential.[9]

| Compound Class | Compound ID | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Sila-Morpholine Analogues | 24 | Candida albicans | 0.2-0.4 | 0.5-1 | 1-2 | [9] |

| Candida glabrata | 0.4 | 1 | 2 | [9] | ||

| Candida tropicalis | 0.4 | 1 | 2 | [9] | ||

| Cryptococcus neoformans | 0.1 | 0.25 | 0.5 | [9] | ||

| Aspergillus niger | 0.8 | 2 | 4 | [9] | ||

| Morpholinoquinoline-Pyrazoline Conjugates | 6c, 7c, 8a, 8b, 8c, 9b | Candida albicans | - | Significant | - | [12] |

Note: "Significant" indicates activity comparable to griseofulvin.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (positive control)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for the screening of antimicrobial activity of morpholine derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases. Morpholine-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15]

Quantitative Data for Anti-inflammatory Activity

| Compound Class | Compound ID | Assay | IC50 | Effect | Reference |

| Morpholine Capped β-Lactams | 3k | iNOS Inhibition | 0.22 ± 0.02 mM | - | [14] |

| 5c | iNOS Inhibition | 0.12 ± 0.00 mM | - | [14] | |

| Morpholinopyrimidine Derivatives | V4 | NO Production | - | Significant reduction in iNOS and COX-2 expression | [15] |

| V8 | NO Production | - | Significant reduction in iNOS and COX-2 expression | [15] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells such as LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Complete culture medium

-

Test compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Diverse Biological Activities: A Plethora of Therapeutic Applications

Beyond the major areas detailed above, morpholine-containing compounds have demonstrated a wide array of other promising biological activities.

Neuroprotective Activity

Morpholine derivatives have been explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. They have been shown to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B), which are key targets in these conditions.[16][17][18]

Antiviral, Antimalarial, and Antitubercular Activities

The versatility of the morpholine scaffold extends to infectious diseases. Various derivatives have been synthesized and shown to possess activity against viruses, the malaria parasite Plasmodium falciparum, and Mycobacterium tuberculosis.[12][19][20][21][22]

| Activity | Compound Class | Compound ID | Target | MIC/IC50 | Reference |

| Antimalarial | Morpholinoquinoline-Pyrazoline Conjugates | 8b, 6b, 9d, 6a, 9b, 7b, 8a | P. falciparum | Potent | [12] |

| Morpholine-HEA Analogs | 6k | P. falciparum 3D7 | 5.059 ± 0.2036 µM | [20] | |

| SAM13-2HCl | P. falciparum 3D7 & K1 | More effective than SKM13-2HCl | [19] | ||

| Antitubercular | Morpholine-Thiophene-Quinolines | 7f, 7p | M. tuberculosis H37Rv | 1.56 µg/mL | [21] |

| Morpholinoquinoline-Pyrazoline Conjugates | 8b | M. tuberculosis H37Rv | Equipotent to rifampicin | [12] |

Note: "Potent" indicates brilliant activity compared to chloroquine or quinine.[12]

Conclusion

The morpholine moiety continues to be a highly valuable scaffold in the development of new therapeutic agents. Its incorporation into diverse chemical structures has led to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective morpholine-based drugs to address a wide range of unmet medical needs.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Novel morpholinoquinoline nucleus clubbed with pyrazoline scaffolds: Synthesis, antibacterial, antitubercular and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the antimalarial activity of SAM13-2HCl with morpholine amide (SKM13 derivative) against antimalarial drug-resistant Plasmodium falciparum and Plasmodium berghei infected ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Morpholinocyclohexanone: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Morpholinocyclohexanone, a heterocyclic organic compound. While a detailed historical account of its specific discovery is not prominent in publicly available scientific literature, this document outlines a plausible and scientifically sound synthesis route, detailed experimental protocols, and expected analytical data. The content is designed to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this or structurally related compounds as intermediates or building blocks. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Introduction and Historical Context

This compound, identified by the CAS number 139025-93-7, is a disubstituted cyclohexanone derivative featuring a morpholine moiety at the 4-position. Despite its availability from various chemical suppliers, a seminal publication detailing its initial discovery and synthesis could not be identified through extensive literature and patent searches. Its emergence is likely rooted in broader synthetic chemistry efforts, where it was probably first synthesized as an intermediate or an analog in a larger series of compounds, rather than being the primary focus of a dedicated study. The lack of a prominent discovery narrative suggests its role as a building block in more complex molecular architectures rather than a compound with significant standalone biological or material properties that would warrant a detailed historical record.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in subsequent chemical reactions.

| Property | Value |

| CAS Number | 139025-93-7 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Solid (predicted) |

| Purity | Typically ≥95% |

Proposed Synthesis Pathway

A logical and efficient method for the synthesis of this compound is the reductive amination of 1,4-cyclohexanedione with morpholine. This reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Detailed Experimental Protocol: Reductive Amination

This section provides a detailed, hypothetical protocol for the synthesis of this compound based on standard reductive amination procedures.

Materials:

-

1,4-Cyclohexanedione (1.0 eq)

-

Morpholine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-cyclohexanedione (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is fully dissolved.

-

Addition of Amine: Add morpholine (1.1 eq) to the solution at room temperature. Stir the mixture for 30 minutes.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic; maintain the temperature below 30 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | -O-CH ₂-CH₂-N- |

| ~2.70 - 2.50 | m | 5H | -N-CH ₂-CH₂-O- and N-CH - |

| ~2.40 - 2.20 | m | 4H | -C(=O)-CH ₂- |

| ~2.00 - 1.80 | m | 4H | -CH-CH ₂- |

Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C=O |

| ~67 | -O-C H₂- |

| ~60 | N-C H- |

| ~50 | -N-C H₂- |

| ~38 | -C(=O)-C H₂- |

| ~28 | -CH-C H₂- |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Strong | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1115 | Strong | C-O-C stretching (ether) |

Table 4: Expected Mass Spectrometry Data

| Technique | Ion | m/z |

| ESI-MS | [M+H]⁺ | 184.1332 |

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Conclusion

This compound is a readily accessible chemical intermediate. While its specific history is not well-documented, its synthesis can be reliably achieved through standard organic chemistry methods such as reductive amination. This guide provides the necessary theoretical and practical information for its preparation and characterization, serving as a foundational resource for researchers incorporating this molecule into their synthetic endeavors. The provided protocols and expected data will aid in the successful synthesis and verification of this compound in a laboratory setting.

Reactivity of the Ketone Group in 4-Morpholinocyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinocyclohexanone is a bifunctional molecule featuring a reactive ketone group and a tertiary amine (morpholine) moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The reactivity of the carbonyl group is central to its synthetic utility, allowing for a wide range of chemical transformations. This guide provides a detailed exploration of the reactivity of the ketone group in this compound, including key reactions, experimental protocols, and spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reductive amination of 1,4-cyclohexanedione with morpholine.

Representative Experimental Protocol: Reductive Amination

To a solution of 1,4-cyclohexanedione (1 equivalent) in a suitable solvent such as methanol or dichloromethane, morpholine (1.1 equivalents) is added. The mixture is stirred at room temperature for 1-2 hours to form the intermediate enamine or iminium ion. Subsequently, a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound, which can be further purified by column chromatography or distillation.

Spectroscopic Data

The structural characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its key spectroscopic features.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum typically shows signals for the morpholine protons, which appear as two multiplets around δ 2.4-2.6 ppm (for the protons adjacent to the nitrogen) and δ 3.6-3.8 ppm (for the protons adjacent to the oxygen). The cyclohexanone ring protons appear as a series of multiplets in the δ 1.8-2.8 ppm range. The methine proton at the C4 position, adjacent to the morpholine nitrogen, is often observed as a multiplet around δ 2.5-2.9 ppm. |

| ¹³C NMR | The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon in the range of δ 208-212 ppm. The carbons of the morpholine ring typically appear around δ 50-55 ppm (adjacent to nitrogen) and δ 66-68 ppm (adjacent to oxygen). The carbons of the cyclohexanone ring will have signals in the aliphatic region (δ 25-60 ppm). |

| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1710-1725 cm⁻¹. The C-N stretching of the morpholine group can be observed around 1115 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₇NO₂). Fragmentation patterns may include the loss of the morpholine ring or other characteristic fragments. |

Reactivity of the Ketone Group

The ketone functional group in this compound is the primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Reduction to Alcohol

The ketone can be readily reduced to the corresponding secondary alcohol, 4-morpholinocyclohexanol. This transformation is fundamental in modifying the molecule's polarity and hydrogen bonding capabilities.

This compound (1 equivalent) is dissolved in a protic solvent like methanol or ethanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 equivalents) is added slowly in portions. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-morpholinocyclohexanol.

| Reaction | Reagent | Product | Typical Yield |

| Reduction | Sodium Borohydride (NaBH₄) in Methanol | 4-Morpholinocyclohexanol | >90% |

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reaction with Grignard reagents (R-MgX) allows for the introduction of alkyl, aryl, or vinyl groups, yielding tertiary alcohols.

A solution of this compound (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the tertiary alcohol.

| Reaction | Reagent | Product | Typical Yield |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) in THF | 1-Methyl-4-morpholinocyclohexan-1-ol | 70-85% |

The Wittig reaction provides a powerful method for converting the ketone into an alkene, specifically for introducing an exocyclic double bond.

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equivalents) in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) is added at 0 °C. The resulting ylide solution is stirred for 30-60 minutes. A solution of this compound (1 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product, 4-methylenecyclohexyl)morpholine, is typically purified by column chromatography.

| Reaction | Reagent | Product | Typical Yield |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(4-Methylenecyclohexyl)morpholine | 60-80% |

Enamine and Enolate Formation

The presence of α-hydrogens allows for the formation of enamines with secondary amines or enolates with a suitable base. These intermediates are valuable for further functionalization at the α-carbon.

Caption: General workflow for enamine formation from this compound.

Applications in Drug Development

The versatile reactivity of the ketone group in this compound makes it a valuable scaffold in medicinal chemistry. Derivatives of this compound have been explored for various therapeutic applications, leveraging the introduction of diverse pharmacophores through the reactions described above. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.

Logical Relationship: From Scaffold to Drug Candidate

Caption: Logical progression from this compound to a drug candidate.

Conclusion

This compound is a synthetically versatile molecule due to the pronounced reactivity of its ketone group. The ability to undergo a wide array of transformations, including reductions, nucleophilic additions, and enamine/enolate formations, allows for the generation of a vast chemical space of derivatives. This makes it an attractive starting material for the synthesis of complex molecules and for the discovery of new therapeutic agents in the field of drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable chemical entity.

An In-depth Technical Guide to 4-Morpholinocyclohexanone for Researchers and Drug Development Professionals

Introduction: 4-Morpholinocyclohexanone, with the CAS number 139025-93-7, is a heterocyclic organic compound featuring a morpholine ring attached to a cyclohexanone backbone. This molecule holds potential interest for researchers and professionals in the field of drug discovery and development due to the established pharmacological importance of the morpholine scaffold. The morpholine ring is a common feature in a variety of bioactive molecules and approved drugs, often contributing to improved physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the commercial availability, synthesis, analytical methodologies, and potential, though currently speculative, applications of this compound in drug development.

Commercial Availability and Suppliers

This compound is available from a number of commercial chemical suppliers. It is typically offered in various purities and quantities to suit research and development needs. When sourcing this compound, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity | Additional Information |

| AOBChem | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 95% | Product is currently backordered.[1] |

| ChemicalBook | Varies by supplier | Varies by supplier | Platform lists multiple suppliers.[2] |

| CymitQuimica | 1g, 5g | Not specified | |

| Fluorochem | 1g, 5g | >97% | |

| Santa Cruz Biotechnology | Inquire for availability | Not specified | |

| Vibrant Pharma Inc. | 1g, 5g, 25g | 97% | Available in large scale upon request. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and for understanding its potential behavior in biological systems.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 139025-93-7 | [2] |

| Molecular Formula | C10H17NO2 | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Solid (typical) | |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related enamine, 1-morpholino-1-cyclohexene, from cyclohexanone and morpholine is well-documented and can serve as a foundational method.[3] This suggests that a similar approach with 1,4-cyclohexanedione could yield the desired product.

Hypothetical Synthetic Workflow:

Figure 1: Hypothetical workflow for the synthesis of this compound.

Purification:

The crude product from the synthesis would likely require purification to remove unreacted starting materials and byproducts. A standard method for purification of such compounds is column chromatography on silica gel. The choice of eluent would need to be optimized, likely starting with a non-polar solvent such as hexane and gradually increasing the polarity with a solvent like ethyl acetate.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for structural elucidation. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from related N-substituted morpholines.[4] The morpholine moiety typically exhibits a distinct pattern in NMR spectra.[5]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For morpholine and its derivatives, derivatization is often employed to improve volatility and chromatographic performance.[6][7] A common derivatization method involves reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine.[6][7]

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of organic compounds. A validated HPLC method for the quantitative determination of impurities is crucial in drug development.[1][8][9][10] While a specific validated method for this compound is not published, a general approach would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Table 3: General Analytical Methods for Morpholine Derivatives

| Technique | Purpose | General Protocol Outline |

| ¹H and ¹³C NMR | Structural Elucidation | Dissolve sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire 1D and 2D NMR spectra. |

| GC-MS | Identification and Quantification | Derivatization (e.g., with sodium nitrite) followed by injection into a GC-MS system.[6][7] |

| RP-HPLC | Purity Determination | C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile). UV detection. |

Potential Applications in Drug Development and Signaling Pathways

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets.[11] Morpholine-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[11]

While no specific biological activity or mechanism of action has been reported for this compound itself, its structural components suggest potential areas of investigation. For instance, some morpholino-containing compounds have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[12] The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial cellular pathway involved in processes like cell proliferation and apoptosis, and is a key target in cancer therapy.[13][14] It is conceivable that this compound or its derivatives could be explored for their ability to modulate such pathways.

Hypothetical Signaling Pathway Involvement:

Figure 2: Hypothetical modulation of PI3K and MAPK signaling pathways.

Conclusion

This compound is a commercially available compound that, while not extensively studied, represents a potential starting point for medicinal chemistry and drug discovery efforts. Its synthesis is likely achievable through standard organic chemistry reactions. The analytical methods for its characterization and purity assessment are well-established for related compounds. The true potential of this compound lies in the exploration of its biological activity, given the proven track record of the morpholine scaffold in successful drug candidates. Further research is warranted to synthesize and screen this compound and its derivatives against various biological targets, particularly those involved in key signaling pathways implicated in disease. This could unveil novel therapeutic applications and contribute to the development of new medicines.

References

- 1. validated hplc methods: Topics by Science.gov [science.gov]

- 2. This compound | 139025-93-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Mitogen-Activated Protein Kinase Signaling Pathways by the Ubiquitin-Proteasome System and Its Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 4-Morpholinocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinocyclohexanone is a chemical compound with potential applications in pharmaceutical research and development. As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are essential for the protection of laboratory personnel and the environment. This guide provides a summary of the known properties and recommended safety precautions for handling this compound.

Compound Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | ChemSrc[1] |

| CAS Number | 139025-93-7 | ChemSrc[1] |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.25 g/mol | |

| Physical State | Solid | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, based on the hazards associated with its structural components (cyclohexanone and morpholine), the following potential hazards should be considered:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A Safety Data Sheet for the related compound 4-Methylcyclohexanone indicates it is a flammable liquid and harmful if swallowed[2][3]. Another related compound, 4-(1-Cyclohexen-1-yl)morpholine, is classified as causing serious eye irritation and may cause respiratory irritation[4].

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended. Always seek medical attention for any exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following is a general guideline:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]

-

Respiratory Protection: If handling as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

Personal Protective Equipment (PPE) Selection Workflow

Caption: Workflow for selecting appropriate Personal Protective Equipment.

Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust or aerosols.[6]

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

Use non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

Storage Conditions

-

Store in a tightly closed container.[2]

-

Store in a cool, dry, and well-ventilated place.[4]

-

Recommended storage temperature is 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate Personnel: Evacuate all non-essential personnel from the spill area.

-

Ventilate the Area: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[7]

-

Contain the Spill: Prevent the spill from spreading and entering drains.

-

Absorb the Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6]

-

Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

-

Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Emergency Spill Response Workflow

Caption: Step-by-step workflow for handling an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.[4]

Toxicological Information

No specific toxicological data for this compound is available. The toxicological properties have not been fully investigated[4]. Based on related compounds, potential routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting[4].

Experimental Protocols

Detailed experimental protocols for assessing the safety and handling of new chemical entities are beyond the scope of this guide. However, standard methodologies for determining key safety parameters include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

-

Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

It is strongly recommended that these, or equivalent, studies be conducted by qualified personnel before large-scale use of this compound.

References

- 1. 4-(4-Morpholinyl)cyclohexanone | CAS#:139025-93-7 | Chemsrc [chemsrc.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Morpholinocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-morpholinocyclohexanone, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust two-step synthetic route commencing with the selective protection of one carbonyl group of 1,4-cyclohexanedione, followed by a reductive amination with morpholine, and subsequent deprotection to yield the target compound. This protocol is designed to be a reliable procedure for obtaining high-purity this compound.

Introduction

Substituted cyclohexanones are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling the introduction of a cyclohexanone core functionalized with a morpholine group at the 4-position. The following protocol details a reliable method for the preparation of this versatile synthetic intermediate.

Reaction Scheme

The synthesis of this compound can be achieved through a two-step process involving the initial protection of 1,4-cyclohexanedione as a mono-ketal, followed by reductive amination with morpholine and subsequent deprotection.

Step 1: Ketal Protection of 1,4-Cyclohexanedione

Step 2: Reductive Amination and Deprotection

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1,4-Cyclohexanedione | C₆H₈O₂ | 112.13 | White to off-white solid | 77-80 | 130-133 (20 mmHg) |

| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | White solid | 70-73 | Not available |

| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | -5 | 129 |

| This compound | C₁₀H₁₇NO₂ | 183.25 | Off-white to pale yellow solid | Not available | Not available |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.7 (t, 4H, -N-CH₂-), ~2.8-2.5 (m, 5H, -O-CH₂- and -CH-N-), ~2.4-2.1 (m, 4H, -CH₂-C=O), ~2.0-1.8 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~210 (C=O), ~67 (-O-CH₂-), ~60 (-CH-N-), ~50 (-N-CH₂-), ~38 (-CH₂-C=O), ~30 (-CH₂-CH₂-) |

| IR (KBr, cm⁻¹) | ~2950-2800 (C-H stretch), ~1715 (C=O stretch), ~1115 (C-O-C stretch) |

| Mass Spec (EI) | m/z (%): 183 (M⁺), 126, 98, 86, 57 |

Experimental Protocols

Materials and Reagents

-

1,4-Cyclohexanedione

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

1,4-Dioxaspiro[4.5]decan-8-one (if starting from the protected ketone)

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected 1,4-Cyclohexanedione)

This step can be skipped if 1,4-dioxaspiro[4.5]decan-8-one is commercially available.

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add toluene to the flask to give a concentration of approximately 0.5 M of the dione.

-

Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of this compound

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Add morpholine (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude protected amine.

-

To the crude product, add a solution of 2 M hydrochloric acid and stir at room temperature to effect deprotection. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Morpholine is a corrosive and flammable liquid. Handle with care.

-

Sodium triacetoxyborohydride is a water-sensitive reagent and can release flammable gases upon contact with water. Handle in a dry environment.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes and Protocols: 1H and 13C NMR Chemical Shifts of 4-Morpholinocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-morpholinocyclohexanone. Due to the absence of a publicly available, complete experimental dataset for this specific compound, the chemical shifts presented herein are estimated based on the analysis of structurally similar compounds, including N-substituted morpholines and 4-substituted cyclohexanones. This application note also includes a standardized protocol for the acquisition of NMR data applicable to this and similar molecules, along with a workflow diagram for clarity.

Introduction

This compound is a bifunctional organic molecule incorporating a cyclohexanone ring and a morpholine substituent. As a potential building block in medicinal chemistry and organic synthesis, the structural elucidation and characterization of this compound are of significant interest. NMR spectroscopy is a primary and powerful tool for the unambiguous determination of molecular structure. This document serves as a practical reference for researchers working with this compound and related structures by providing predicted NMR data and a robust experimental protocol.

Predicted NMR Data

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on known chemical shift ranges for morpholine and cyclohexanone derivatives. The numbering convention used for the assignments is illustrated in Figure 1.

Figure 1. Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are presented in Table 1. The estimations are based on data for similar structural motifs.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (axial) | 2.20 - 2.40 | m | - |

| H-2, H-6 (equatorial) | 2.40 - 2.60 | m | - |

| H-3, H-5 (axial) | 1.80 - 2.00 | m | - |

| H-3, H-5 (equatorial) | 2.00 - 2.20 | m | - |

| H-4 | 2.50 - 2.70 | tt | ~11, ~4 |

| H-8, H-10 | 2.45 - 2.65 | t | ~4.5 |

| H-9, H-11 | 3.65 - 3.85 | t | ~4.5 |

Table 1. Predicted ¹H NMR Chemical Shifts of this compound (in CDCl₃).

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are detailed in Table 2. These values are derived from typical chemical shift ranges for ketones, substituted cyclohexanes, and morpholines.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 208 - 212 |

| C-2, C-6 | 40 - 43 |

| C-3, C-5 | 28 - 32 |

| C-4 | 60 - 65 |

| C-8, C-10 | 50 - 54 |

| C-9, C-11 | 66 - 70 |

Table 2. Predicted ¹³C NMR Chemical Shifts of this compound (in CDCl₃).

Experimental Protocol for NMR Data Acquisition

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound or similar organic molecules.

Materials and Equipment

-

Sample: 5-10 mg of this compound

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tube: 5 mm high-precision NMR tube

-

NMR Spectrometer: 400 MHz (or higher) NMR spectrometer

-

Pipettes and Vials

Sample Preparation

-

Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the following acquisition parameters (typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Use the same sample and maintain the lock and shim settings.

-

Set the following acquisition parameters (typical for a 400 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

-

Acquire the FID.